molecular formula C19H26N2O9S B014129 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester CAS No. 211236-68-9

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester

Cat. No.: B014129
CAS No.: 211236-68-9
M. Wt: 458.5 g/mol
InChI Key: VIVFZHFDSHRYIW-UHFFFAOYSA-N
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Description

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester is a biochemical compound widely used in proteomics research. It is known for its ability to conjugate biomolecules such as enzymes and DNA to polymer chains, making it a valuable tool in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester typically involves the reaction of 11-Maleimidoundecanoic Acid with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester primarily undergoes substitution reactions. The maleimide group reacts with thiol groups, forming stable thioether bonds. This reaction is commonly used in bioconjugation .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are thioether-linked conjugates, which are stable and useful in various biochemical applications .

Mechanism of Action

The compound exerts its effects through the maleimide group, which reacts with thiol groups on biomolecules. This reaction forms a stable thioether bond, effectively linking the biomolecule to the polymer chain. The molecular targets are typically proteins or other thiol-containing molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester is unique due to its sulfo group, which enhances its solubility in aqueous solutions. This property makes it particularly useful in biological applications where water solubility is crucial .

Biological Activity

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester (also referred to as Sulfo-KMUS) is a bifunctional crosslinker used extensively in biochemical research and therapeutic applications. Its structure incorporates a maleimide group, which is reactive towards thiol groups, and a sulfonated N-hydroxysuccinimide (NHS) ester that enhances solubility and reactivity with amines. This compound plays a significant role in protein labeling, drug delivery systems, and the development of targeted therapies.

  • Molecular Formula : C19_{19}H25_{25}N2_2NaO9_9S
  • Molecular Weight : 480.46 g/mol
  • Density : Not available
  • Melting Point : Not available
  • Boiling Point : Not available

The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with proteins through two distinct mechanisms:

  • Maleimide-Thiol Reaction : The maleimide group reacts specifically with sulfhydryl (-SH) groups on cysteine residues in proteins, forming a stable thioether bond. This reaction is most efficient at pH levels between 6.5 and 7.5 .
  • NHS Ester Reaction : The sulfonated NHS ester reacts with primary amines, allowing for the conjugation of various biomolecules, including peptides and proteins. This reaction typically occurs under slightly alkaline conditions (pH 7.2-8.5), facilitating the formation of stable amide bonds .

Protein Labeling and Crosslinking

Sulfo-KMUS is widely utilized for labeling proteins in immunoassays and for creating protein-protein conjugates. The ability to selectively target thiol or amine groups allows researchers to develop complex biomolecular systems for studying cellular interactions and signaling pathways.

Drug Delivery Systems

The compound has been integrated into drug delivery systems where it serves as a linker between therapeutic agents and targeting moieties. This strategy enhances the specificity and efficacy of drug delivery by ensuring that drugs are released only upon reaching their target cells.

Case Studies

  • Targeted Therapy Development : Research has demonstrated that compounds like Sulfo-KMUS can be used to create PROTACs (Proteolysis Targeting Chimeras), which selectively degrade target proteins involved in cancer progression. In vitro studies have shown that PROTACs containing this linker exhibit enhanced degradation rates compared to traditional small molecules .
  • Immunotoxin Production : A study highlighted the use of Sulfo-KMUS in the production of immunotoxins that target cancer cells. The crosslinking efficiency of this compound was found to significantly improve the cytotoxicity of the conjugates against tumor cells, demonstrating its potential in cancer therapy .

Research Findings

Recent studies have focused on optimizing the conditions for using Sulfo-KMUS in various applications:

  • pH Optimization : It has been found that maintaining an optimal pH during reactions significantly affects the efficiency of both maleimide-thiol and NHS-amine reactions, impacting overall conjugation yields .
  • Stability Studies : Investigations into the stability of conjugates formed using Sulfo-KMUS have shown that these compounds maintain their integrity under physiological conditions, making them suitable for in vivo applications .

Properties

CAS No.

211236-68-9

Molecular Formula

C19H26N2O9S

Molecular Weight

458.5 g/mol

IUPAC Name

1-[11-(2,5-dioxopyrrol-1-yl)undecanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C19H26N2O9S/c22-15-10-11-16(23)20(15)12-8-6-4-2-1-3-5-7-9-18(25)30-21-17(24)13-14(19(21)26)31(27,28)29/h10-11,14H,1-9,12-13H2,(H,27,28,29)

InChI Key

VIVFZHFDSHRYIW-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)O

Pictograms

Irritant

Synonyms

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic Acid 2,5-Dioxo-3-sulfo-1-pyrrolidinyl Ester Sodium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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